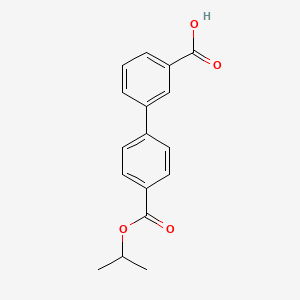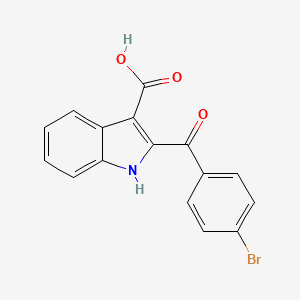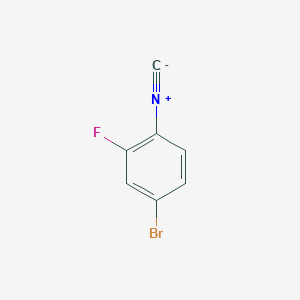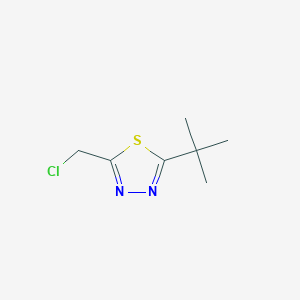![molecular formula C10H18O4S B1597572 4-[(2-乙氧基-2-氧代乙基)硫代]丁酸乙酯 CAS No. 63449-37-6](/img/structure/B1597572.png)
4-[(2-乙氧基-2-氧代乙基)硫代]丁酸乙酯
描述
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is a chemical compound with the linear formula C9H14O4S3 . It is also known by other names such as Ethyl 4-(ethoxycarbonylmethylthio)butyrate and Butanoic acid, 4-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate involves several steps. One method involves the use of sodium ethanolate in diethyl ether under an inert atmosphere . This is followed by the addition of sulfuric acid in water and the mixture is stirred under reflux for 18 hours . The reaction mixture is then diluted with Et2O and the organic layer is dried over MgSO4, filtered, and evaporated to afford the crude product . The crude product is then purified by distillation at 1 torr .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate such as its density, melting point, boiling point, etc., are not specified in the available resources .科学研究应用
Medical Research: Drug Synthesis and Pharmacology
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate: is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure, which includes an ethoxy oxoethyl group, makes it a potential candidate for prodrug formulations, where it may be used to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The thioester bond present in the compound is particularly interesting for drug design, as it can be engineered to release the active drug in response to specific physiological triggers .
Agriculture: Pesticide and Herbicide Development
In agriculture, Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate could play a role in the development of new pesticides and herbicides. Its chemical structure allows for the potential creation of compounds that can selectively target pests and weeds without harming crops. The reactivity of the thioester bond can be harnessed to release active agents in the presence of certain enzymes found in target species .
Industrial Chemistry: Polymer and Resin Synthesis
The industrial applications of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate may include the synthesis of polymers and resins. The compound’s ability to act as a crosslinking agent can be exploited to enhance the mechanical strength and thermal stability of materials. This could lead to the development of new materials with specific properties tailored for high-performance applications .
Environmental Science: Biodegradation and Detoxification
In environmental science, this compound’s potential for biodegradation makes it a candidate for use in detoxification processes. Its chemical structure could be modified to degrade pollutants or to act as a chelating agent, binding to heavy metals and other toxic substances, thus facilitating their removal from the environment.
Biochemistry: Enzyme Inhibition and Metabolic Studies
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate: may be used in biochemistry for studying enzyme kinetics and mechanisms. Its structure could be designed to inhibit specific enzymes, providing insights into their function and aiding in the development of enzyme inhibitors for therapeutic purposes .
Material Science: Advanced Coatings and Surface Treatments
In material science, the compound could be applied in the development of advanced coatings and surface treatments. Its molecular structure allows for the potential creation of coatings with unique properties, such as increased resistance to corrosion, enhanced adhesion, or specific optical characteristics .
安全和危害
属性
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-3-13-9(11)6-5-7-15-8-10(12)14-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUACNHILIEKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381158 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
CAS RN |
63449-37-6 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)
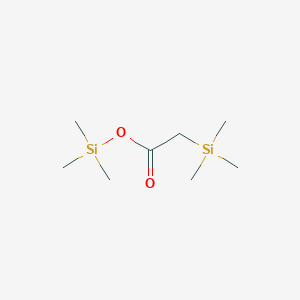
![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)


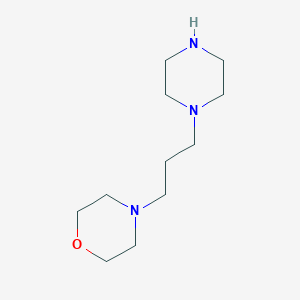
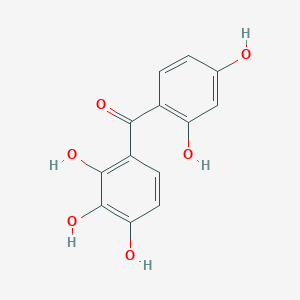
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)

